![molecular formula C29H38 B1315138 1,1,4,4,7,7,10,10-八甲基-2,3,4,7,8,9,10,12-八氢-1H-二苯并[b,h]芴 CAS No. 77308-48-6](/img/structure/B1315138.png)

1,1,4,4,7,7,10,10-八甲基-2,3,4,7,8,9,10,12-八氢-1H-二苯并[b,h]芴

描述

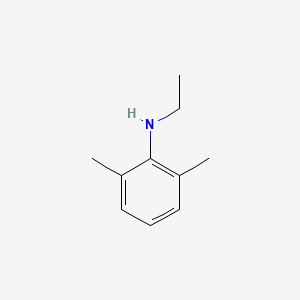

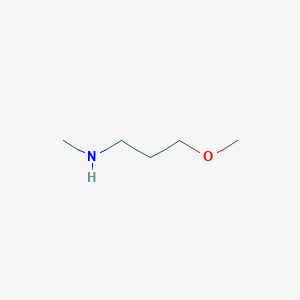

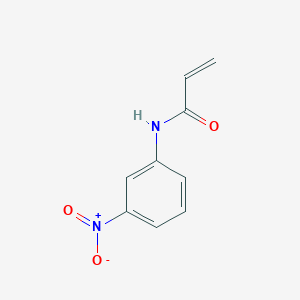

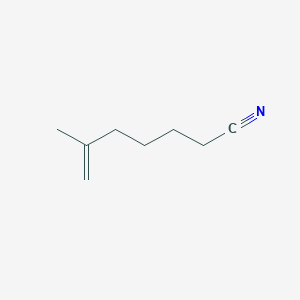

“1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene” is a chemical compound with the molecular formula C29H38 . It is a member of the class of compounds known as dibenzofluorenes .

Molecular Structure Analysis

The molecular structure of this compound is based on the dibenzofluorene skeleton, which is a polycyclic aromatic hydrocarbon. It has additional methyl groups and hydrogen atoms, making it an octahydro derivative . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis

This compound has a molecular weight of 386.62 . It is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.科学研究应用

荧光猝灭检测

衍生物 4,4'-(9,9-二甲基芴-2,7-二基)二苯甲酸被用作检测 2,4,6-三硝基苯酚 (TNP) 和乙酸根离子的专属荧光传感器。该化合物对 TNP 检测表现出高效率,检测限达到微摩尔水平,表明其在灵敏的环境监测和安全应用中的潜力 (J. Ni 等人,2016)。

共聚催化剂

另一个应用涉及在交替乙烯/丙烯共聚中合成新型 C1 对称茂金属。这些茂金属表现出高温稳定性和活性,表明它们在生产高性能聚合物中的潜力 (B. Heuer & W. Kaminsky, 2005)。

镧系有机骨架

其衍生物的结构多样性和优异的发光性能被用于合成镧系配位化合物。这些化合物在同时对多种阳离子和阴离子进行荧光传感方面显示出巨大的前景,表现出高效率、高选择性和低检测限 (Bing Li 等人,2020)。

合成和热性能

由该化合物衍生的芴基苯并噁嗪单体已被合成,显示出显着更高的玻璃化转变温度和更好的热稳定性。这表明它们在为航空航天和电子应用创造耐热性更高的材料方面的潜力 (Jun Wang 等人,2010)。

安全和危害

属性

IUPAC Name |

5,5,8,8,16,16,19,19-octamethylpentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),10,13,15(20)-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38/c1-26(2)9-11-28(5,6)24-16-20-18(14-22(24)26)13-19-15-23-25(17-21(19)20)29(7,8)12-10-27(23,3)4/h14-17H,9-13H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZKLFKSJQUIBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=C3CC4=CC5=C(C=C4C3=C2)C(CCC5(C)C)(C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90504087 | |

| Record name | 1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77308-48-6 | |

| Record name | 1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2-bromoacetyl)phenyl]benzamide](/img/structure/B1315067.png)